Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c1-17(2,3)22-16(21)19-11-5-4-6-14(19)15(20)12-7-9-13(18)10-8-12/h7-10,14H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNNGGKYIAUAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695903 | |
| Record name | tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203056-20-6 | |
| Record name | tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is common in many pharmacologically active compounds.
- Bromobenzoyl Group : A bromine-substituted benzoyl moiety that contributes to the compound's lipophilicity and potential interaction with biological targets.
- Tert-butyl Ester : This group enhances solubility and stability.
Research indicates that this compound may exert its biological effects through several mechanisms:
- NLRP3 Inflammasome Inhibition : The compound has been investigated for its ability to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. In vitro studies have demonstrated that it can significantly reduce IL-1β release in LPS/ATP-stimulated human macrophages .
- Antimicrobial Activity : Preliminary data suggest that derivatives of this compound exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine scaffold can enhance activity against bacterial strains while minimizing cytotoxicity to mammalian cells .
In Vitro Studies
Several studies have evaluated the biological activity of this compound using various assays:
- IL-1β Release Assay : The compound was tested for its ability to inhibit IL-1β release in differentiated THP-1 cells. Results indicated a concentration-dependent inhibition, with significant reductions at concentrations as low as 10 µM .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays across a range of concentrations (0.1–100 µM). The compound displayed low cytotoxicity, making it a promising candidate for further development .
Summary of Biological Activity Data
| Activity Type | Assay Type | Result | Concentration (µM) |
|---|---|---|---|
| NLRP3 Inhibition | IL-1β Release | Significant inhibition | 10 |
| Antimicrobial Activity | Mycobacterium tuberculosis | High potency observed | 6.3 - 23 |
| Cytotoxicity | MTT Assay | Low cytotoxicity | 0.1 - 100 |
Case Study 1: Anti-inflammatory Properties
A study focused on the anti-inflammatory properties of this compound demonstrated its potential as an NLRP3 inflammasome inhibitor. The study highlighted that at a concentration of 10 µM, the compound reduced pyroptosis by approximately 24.9% and IL-1β release by about 19.4% when compared to control groups .
Case Study 2: Tuberculosis Treatment
In another investigation, derivatives of this compound were screened for activity against Mycobacterium tuberculosis. The results showed that certain analogs had MIC values ranging from 6.3 to 23 µM, indicating strong inhibitory effects against bacterial growth while maintaining selectivity over mammalian cells .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate has been investigated for its potential as a P2Y14 receptor antagonist. Research indicates that modifications to the piperidine ring can enhance the compound's affinity and selectivity for this receptor, which is implicated in various physiological processes, including inflammation and pain modulation. A study demonstrated that certain analogues exhibited significant activity against human neutrophils and showed promise in mouse models for conditions such as asthma and chronic neuropathic pain .
Case Study: P2Y14 Receptor Antagonists
- Objective : To identify new P2Y14 receptor antagonists with improved solubility and bioavailability.
- Findings : The study synthesized various derivatives of this compound, leading to compounds with enhanced aqueous solubility while retaining receptor affinity. This suggests that structural modifications can lead to more effective therapeutic candidates for inflammatory diseases .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Research indicates that derivatives of piperidine-based compounds exhibit significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as MRSA and VRE . The structural elements of this compound contribute to its effectiveness in targeting these pathogens.
Case Study: Antibacterial Properties
- Objective : To evaluate the antibacterial efficacy of piperidine derivatives.
- Findings : Compounds derived from this compound demonstrated potent bactericidal effects against both susceptible and resistant strains of Staphylococcus aureus. These findings highlight the compound's potential as a lead structure for developing new antibiotics .
Synthesis of Complex Molecules
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for synthesizing complex molecules, including those with potential therapeutic applications.
Synthesis Pathway Example
| Step | Reaction Type | Conditions | Product |
|---|---|---|---|
| 1 | Suzuki Coupling | Pd-catalyzed reaction | Bromo-substituted piperidine derivative |
| 2 | Acylation | Reaction with acyl chlorides | Acylated piperidine derivative |
| 3 | Hydrolysis | Basic conditions | Carboxylic acid derivative |
This table outlines a typical synthetic pathway involving this compound, demonstrating its utility in generating complex structures for further biological evaluation.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the biological activity of compounds based on the tert-butyl piperidine framework. By systematically altering substituents on the piperidine ring or the benzoyl moiety, researchers have identified key structural features that enhance receptor binding affinity and selectivity.
Key Findings from SAR Studies
- Modifications to the bromine substituent on the benzene ring can significantly impact the compound's pharmacological profile.
- The introduction of polar functional groups has been shown to improve solubility without compromising receptor affinity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The 4-bromobenzoyl group undergoes palladium-catalyzed coupling with boronic acids, enabling biaryl formation. This reaction demonstrates exceptional functional group tolerance under optimized conditions:
| Reaction Parameter | Typical Conditions | Yield Range |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (1-2 mol%) | 72-89% |
| Base | K₂CO₃ or Cs₂CO₃ | |
| Solvent | DMF/H₂O (4:1) or Dioxane | |
| Temperature | 80-100°C (reflux) | |
| Reaction Time | 12-24 hrs |
Key applications include:
-
Aryl-aryl bond formation for extended π-conjugated systems
-
Heterocyclic coupling with pyridinyl/quinolinyl boronic acids
-
Bidirectional functionalization through sequential couplings
Nucleophilic Aromatic Substitution
The electron-deficient bromobenzoyl group participates in SNAr reactions under mild conditions:
| Nucleophile | Conditions | Product Formed |
|---|---|---|
| Primary amines | DMF, 60°C, 6-8 hrs | 4-aminobenzoyl derivatives |
| Phenoxides | K₂CO₃/THF, reflux | Diarylether analogs |
| Thiols | Et₃N/CH₃CN, rt | Thioether-functionalized compounds |
Reaction kinetics show:
-
Complete bromine displacement in <8 hrs with amine nucleophiles
-
Steric hindrance reduces yields with bulky nucleophiles (∼15% decrease)
Tert-Butyl Deprotection
The Boc group undergoes controlled cleavage to generate reactive piperidine intermediates:
Critical applications:
-
Generation of free amine for subsequent acylation/sulfonation
-
Preparation of spirocyclic systems through intramolecular cyclization
Ester Hydrolysis and Transformation
The benzoyl ester undergoes selective modification under basic conditions:
Kinetic studies reveal:
Piperidine Ring Functionalization
The saturated heterocycle undergoes characteristic reactions:
| Modification | Reagents/Conditions | Outcome |
|---|---|---|
| N-Alkylation | RX (X=Br, I), K₂CO₃ | Quaternary ammonium salts |
| Oxidation | mCPBA/CH₂Cl₂ | N-Oxide formation |
| Reductive Amination | RCHO, NaBH₃CN | Secondary amine derivatives |
Structural impacts:
This compound's multifaceted reactivity enables precise structural diversification through:
-
Orthogonal protection/deprotection strategies combining Boc cleavage with benzoyl modifications
-
Sequential cross-coupling/hydrolysis to create complex aromatics
-
Tandem N-functionalization/ester transformation for drug-like molecules
Recent advances demonstrate its utility in synthesizing kinase inhibitors and GPCR modulators, with improved reaction efficiencies through microwave assistance (30% reduced time) and flow chemistry implementations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-bromobenzoyl group in the target compound offers a balance between reactivity (as a leaving group) and steric bulk, distinguishing it from nitro (more reactive but unstable) or trifluoromethyl (metabolically stable but less reactive) substituents .
- Biological Activity: Fluorophenyl and benzodiazolyl derivatives exhibit higher selectivity for kinase and enzyme targets due to their hydrogen-bonding capabilities, whereas brominated analogues are preferred for further derivatization in drug discovery pipelines .
Binding and Stability Data
- Binding Energy: Tert-butyl piperidine derivatives with tetrazolyl groups (e.g., tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate) exhibit superior binding stability (–4.5 kcal/mol) compared to alkylamine derivatives (–3.0 kcal/mol) . The bromobenzoyl group’s contribution to binding remains unquantified in the provided evidence but is hypothesized to enhance hydrophobic interactions.
- Thermal Stability: Boc-protected compounds generally decompose above 200°C, while nitro- or sulfonyl-substituted derivatives show lower thermal stability due to labile functional groups .
Preparation Methods
Synthesis of 1-(4-bromophenyl)piperidine Intermediate
A crucial intermediate in the preparation of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate is 1-(4-bromophenyl)piperidine. According to a patented method (CN112645902A), this intermediate is synthesized via a two-step process:
Step 1: Nucleophilic Aromatic Substitution
Bromobenzene, piperidine, and sulfolane are mixed with an alkali base (potassium tert-butoxide or sodium tert-amylate) and heated at 150–180 °C. This results in the formation of N-phenylpiperidine via nucleophilic substitution.Step 2: Bromination
The N-phenylpiperidine is then reacted with a brominating reagent (e.g., N-bromosuccinimide or dibromohydantoin) in an organic solvent such as acetonitrile or dichloromethane at 15–40 °C, in the presence of a catalyst tetra-n-butylammonium tetraphenylborate. This yields 1-(4-bromophenyl)piperidine after purification by vacuum distillation or recrystallization (dichloromethane:n-heptane 1:4).
Key Parameters from Patent CN112645902A:
| Step | Reagents/Conditions | Molar Ratios | Temperature (°C) | Catalyst/Notes | Purification Method |
|---|---|---|---|---|---|
| 1 | Bromobenzene, Piperidine, Sulfolane, Potassium tert-butoxide or Sodium tert-amylate | 1 : 1.0–1.1 : 1.5–2.0 (Br-benzene : piperidine : base) | 150–180 | Alkali base with large steric hindrance | - |
| 2 | N-phenylpiperidine, N-bromosuccinimide or dibromohydantoin, Acetonitrile or Dichloromethane | 1 : 1.1–1.2 (substrate : bromination reagent) | 15–40 | 0.02–0.15 eq tetra-n-butylammonium tetraphenylborate | Vacuum distillation or recrystallization |
This method is noted for its simplicity, fewer reaction steps, and relatively high yields, providing a robust route to the brominated piperidine intermediate.
Formation of the Piperidine-1-carboxylate (Boc Protection)
The preparation of this compound requires protection of the piperidine nitrogen with a tert-butyl carbamate (Boc group). Although specific direct procedures for this exact compound are scarce, standard Boc protection methods are well established in organic synthesis:
- Reaction of the piperidine amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane at room temperature typically affords the Boc-protected piperidine derivative.
This step is essential to prevent unwanted side reactions on the nitrogen during subsequent acylation.
Introduction of the 4-Bromobenzoyl Group via Cross-Coupling
A highly effective method for installing the 4-bromobenzoyl moiety onto the Boc-protected piperidine involves palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, using boronic esters or acids and aryl bromides.
A detailed study from the University of Strathclyde and AstraZeneca (2017) describes the synthesis of related tert-butyl 4-(4-substituted phenyl)piperidine-1-carboxylates via Suzuki coupling:
General Procedure:
The boronic ester of the Boc-protected piperidine is reacted with methyl 4-bromobenzoate (as an aryl halide) in the presence of palladium catalysts (e.g., PdXPhosG2, Pd(dppf)Cl2·DCM), a base (K3PO4 or K2CO3), and a mixed solvent system of 1,4-dioxane and water. The reaction is carried out at 65–80 °C for 4 hours under nitrogen atmosphere.Reduction Step:
After coupling, the ester group can be reduced or further manipulated to introduce the benzoyl functionality. Hydrogen sources such as ammonium formate or triethylsilane are used in the presence of Pd/C catalyst for reductive transformations.Purification:
The crude product is filtered through Celite, concentrated, and purified by standard chromatographic techniques.
Representative Optimization Data:
| Entry | Catalyst (mol%) | Hydrogen Source | Base | Temperature (°C) | Product Ratio (Desired:Byproduct) |
|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl2·DCM (6%) | H2 (balloon) | K2CO3 | 80 | 100:0 |
| 2 | Pd(dppf)Cl2·DCM (6%) | Et3SiH (3 eq.) | K2CO3 | 80 | 74:26 |
| 6 | PdXPhosG2 (12%) | NH4HCO2 (10 eq.) | K2PO4 | 80 | 100:0 |
Coupling reactions with various aryl bromides and boronic esters showed conversions ranging from 38% to 99%, with several entries achieving over 90% conversion under optimized conditions.
The Boc-protected piperidine boronic ester is a key intermediate, and the choice of catalyst and hydrogen source significantly influences the yield and purity.
Summary Table of Preparation Steps
| Step No. | Transformation | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of N-phenylpiperidine | Bromobenzene, Piperidine, Sulfolane, Potassium tert-butoxide, 150–180 °C | Nucleophilic substitution |
| 2 | Bromination to 1-(4-bromophenyl)piperidine | N-bromosuccinimide or dibromohydantoin, Acetonitrile or Dichloromethane, 15–40 °C, catalyst tetra-n-butylammonium tetraphenylborate | Controlled bromination with catalyst |
| 3 | Boc Protection of piperidine nitrogen | Di-tert-butyl dicarbonate, base (e.g., triethylamine), dichloromethane, room temperature | Standard carbamate protection |
| 4 | Suzuki coupling to install 4-bromobenzoyl group | Pd catalysts (PdXPhosG2, Pd(dppf)Cl2·DCM), K3PO4 or K2CO3, 1,4-dioxane/H2O, 65–80 °C | Cross-coupling of boronic ester and aryl bromide |
| 5 | Optional reduction or further functionalization | Pd/C catalyst, hydrogen source (NH4HCO2 or Et3SiH), room temperature | For conversion of ester to benzoyl if needed |
Q & A
Basic: What are the standard synthetic routes for tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate?
The synthesis typically involves nucleophilic substitution or coupling reactions between bromobenzoyl derivatives and piperidine intermediates. For example:
- Step 1 : React a tert-butyl-protected piperidine carboxylate with 4-bromobenzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–25°C.
- Step 2 : Purify the crude product via silica gel column chromatography (eluting with ethyl acetate/hexane mixtures) to isolate the target compound .
- Key reagents : 4-Bromobenzoyl chloride, tert-butyl piperidine-1-carboxylate derivatives, and catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm the piperidine ring conformation, bromobenzoyl substitution pattern, and tert-butyl group integrity. For example, the tert-butyl group shows a singlet at ~1.4 ppm in 1H NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₁₇H₂₁BrNO₃: ~376.06 Da) .
- Elemental analysis : Validates purity by matching experimental vs. theoretical C/H/N ratios (±0.4%) .
Advanced: How can researchers resolve discrepancies between experimental NMR data and computational predictions?
Discrepancies may arise from dynamic effects (e.g., ring puckering in piperidine) or solvent interactions . Methodological steps:
Re-run NMR in deuterated DMSO to assess hydrogen bonding or conformational locking .
Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify overlapping signals .
Compare with density functional theory (DFT)-calculated shifts using software like Gaussian, adjusting for solvent dielectric constants .
Advanced: What strategies optimize coupling efficiency in bromobenzoyl-piperidine synthesis?
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen .
- Temperature control : Maintain 50–60°C to balance reaction rate and side-product formation .
- In situ monitoring : Use TLC or LC-MS to track reaction progress and adjust stoichiometry .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
- Stress testing : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, then analyze degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (typically >200°C for tert-butyl esters) .
- Light exposure studies : Store in amber vials under UV light (254 nm) to assess photolytic stability .
Advanced: How to design bioactivity studies based on structural analogs?
- Structural analogs : Compare with tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate ( ) or bromobenzyloxy derivatives ( ), which show receptor-binding potential.
- In vitro assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR (surface plasmon resonance) .
- Docking studies : Use AutoDock Vina with X-ray crystallographic data (e.g., SHELX-refined structures) to predict binding modes .
Advanced: How is crystallography (e.g., SHELX) applied to confirm the compound’s structure?
- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K .
- Refinement : SHELXL refines positional and thermal parameters, with R-factor targets <0.05. The tert-butyl group’s disorder is modeled using PART instructions .
- Validation : Check CIF files with PLATON to ensure no missed symmetry or twinning .
Advanced: How to troubleshoot conflicting elemental analysis results?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
